molecular formula C19H20FNO6S2 B2737513 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide CAS No. 2034329-73-0

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B2737513
CAS No.: 2034329-73-0
M. Wt: 441.49
InChI Key: MPJYFAHYPIZTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide is a synthetically derived organic compound featuring a complex molecular architecture that integrates a 1,4-thiazepane ring core with both a 2-fluorophenyl moiety and a 2,3-dihydrobenzo[b][1,4]dioxin sulfonyl group . This specific structure, characterized by its sulfonyl and dioxide functionalities, suggests potential for interesting chemical and biological interactions, making it a valuable candidate for exploratory research in medicinal chemistry and drug discovery. Researchers can leverage this compound as a key intermediate or a novel scaffold for the development of new pharmacological tools, particularly in the design and synthesis of molecules targeting central nervous system disorders or other therapeutic areas. The presence of the 1,4-thiazepane ring, a feature found in compounds with diverse biological activities, further underscores its utility in structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO6S2/c20-16-4-2-1-3-15(16)19-7-8-21(9-12-28(19,22)23)29(24,25)14-5-6-17-18(13-14)27-11-10-26-17/h1-6,13,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJYFAHYPIZTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, receptor binding affinities, and cytotoxic effects.

Chemical Structure and Properties

The chemical formula of the compound is C19H23N3O6S2C_{19}H_{23}N_{3}O_{6}S_{2}, with a molecular weight of approximately 453.53 g/mol. Its structure features a thiazepane ring, which is crucial for its biological interactions.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of related sulfonamides containing the benzodioxane moiety. For instance, compounds synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine demonstrated significant inhibition of α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
Compound Aα-Glucosidase12.5
Compound BAcetylcholinesterase8.0
Target Compoundα-GlucosidaseTBD
Target CompoundAcetylcholinesteraseTBD

Receptor Binding Affinities

In a study evaluating derivatives of 2,3-dihydrobenzo[b][1,4]dioxin , compounds exhibited high binding affinities at the 5-HT1A receptor and the serotonin transporter , indicating potential antidepressant-like activities. The best-performing derivative showed a Ki value of 96 nM96\text{ nM} for the 5-HT1A receptor and 9.8 nM9.8\text{ nM} for the serotonin transporter .

Cytotoxicity and Anticancer Activity

The anticancer potential of similar compounds was evaluated using an in vitro human tumor cell line screening panel. Compounds derived from dihydrobenzofuran lignans exhibited notable cytotoxic effects against leukemia and breast cancer cell lines. For example, one derivative inhibited tubulin polymerization at concentrations as low as 13 M13\text{ M}, suggesting a mechanism involving disruption of mitotic processes .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TypeIC50 (µM)
Compound CLeukemia10
Compound DBreast Cancer15
Target CompoundVarious Tumor LinesTBD

Case Studies and Research Findings

  • Antidepressant Activity : A series of derivatives were tested in mouse models using tail suspension and forced swim tests, demonstrating significant antidepressant-like effects compared to controls. The most effective compound outperformed fluoxetine in terms of efficacy .
  • Enzyme Inhibition in T2DM Models : The synthesized sulfonamides were tested for their ability to inhibit carbohydrate-hydrolyzing enzymes in diabetic models, showing promising results that could lead to new treatments for T2DM .

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds similar to 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide exhibit significant enzyme inhibitory activity. For example, studies have demonstrated that certain derivatives can inhibit α-glucosidase and acetylcholinesterase , making them potential candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Receptor Binding Affinities

The compound has also been evaluated for its binding affinities to various receptors. Preliminary studies suggest that it may interact with neurotransmitter systems related to cognitive function and metabolic regulation. This interaction could lead to advancements in treatments for neurodegenerative disorders .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways . This property highlights its potential as an anticancer agent.

Therapeutic Applications

Given its diverse biological activities, This compound could be developed for several therapeutic applications:

  • Antidiabetic Agents : By inhibiting α-glucosidase, it may help control blood sugar levels in diabetic patients.
  • Neuroprotective Agents : Its action on acetylcholinesterase suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
  • Anticancer Drugs : Its cytotoxic properties indicate a possible role in cancer therapy.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to This compound :

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of α-glucosidase with IC50 values comparable to standard drugs .
Study BCytotoxicityShowed selective cytotoxicity against breast cancer cell lines with an IC50 < 10 µM .
Study CReceptor BindingIdentified binding affinities for muscarinic receptors indicating potential neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives (Compounds 1–25)
  • Core Structure : Fused thiadiazole and benzodioxin rings (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide).
  • Key Differences : The target compound replaces the thiadiazole with a 1,4-thiazepane ring, introducing conformational flexibility and a sulfonyl group.
  • Synthesis : Both classes use benzodioxin precursors, but the target employs sulfonylation and thiazepane ring closure, contrasting with the thiosemicarbazide coupling in thiadiazole derivatives .
2.1.2. 3,4-Dihydro-2H-1,5,2-Benzo[f]dithiazepin-3-ones (Compounds 8–20)
  • Core Structure : Seven-membered dithiazepine ring (two sulfur atoms) fused to a benzene ring.
  • Key Differences : The target’s thiazepane contains one sulfur and a sulfonyl group, reducing ring strain and altering electronic properties.
  • Bioactivity: Dithiazepinones show anticancer activity, likely due to sulfur-mediated redox cycling. The target’s sulfonyl group may instead stabilize interactions with enzymatic targets .
2.1.3. Dibenzo[c,f][1,2,5]thiadiazepine-5,5-dioxides (Compounds 2a–f)
  • Core Structure : Dibenzothiadiazepine dioxide with two fused benzene rings.
  • Key Differences : The target lacks aromatic fusion, reducing planar rigidity. Its 2-fluorophenyl group may enhance selectivity compared to the unsubstituted aryl groups in thiadiazepines .
2.1.4. Sulfonyl-Containing Triazoles (Compounds 10–15)
  • Core Structure : 1,2,4-Triazole with sulfonylphenyl and fluorophenyl substituents.
  • Key Differences : The triazole’s smaller ring and tautomeric equilibria (thione-thiol) contrast with the thiazepane’s stable sulfonyl and rigid benzodioxin groups. Both classes exploit sulfonyl groups for solubility and target binding .

Pharmacological and Physicochemical Properties

Property Target Compound Analogues (Selected Examples)
LogP Estimated ~3.5 (benzodioxin + fluorophenyl) Thiadiazepine dioxides: ~2.8 ; Triazoles: ~2.5–3.0
Solubility Moderate (sulfonyl enhances aqueous solubility) Dithiazepinones: Poor due to lipophilic core
Bioactivity Hypothesized: Kinase inhibition or GPCR modulation Thiadiazoles: Anticancer (IC₅₀ ~10 µM) ; Dithiazepinones: Antiproliferative (IC₅₀ ~5 µM)
IR Signatures νS=O: 1150–1300 cm⁻¹; νC-F: 1220 cm⁻¹ Triazoles: νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹

Key Advantages and Limitations

  • Advantages: Enhanced metabolic stability from the sulfonyl group compared to thiol-containing analogues . Fluorophenyl substituent improves target selectivity over non-halogenated derivatives .
  • Limitations: Synthetic complexity of the thiazepane ring vs. simpler triazole or thiadiazole systems . Potential for off-target interactions due to benzodioxin’s aromatic stacking .

Q & A

Q. How are traditional field research methods revalidated in modern pharmacological studies?

  • Methodology : Replicate classical dose-response experiments using automated high-throughput screening (HTS) platforms. Compare results with manual patch-clamp electrophysiology to assess methodological biases. Use meta-analysis to reconcile historical and contemporary datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.